Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ddCTP sodium involves the chemical modification of cytidine. The process typically includes the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, followed by the addition of triphosphate groups. The reaction conditions often require the use of protective groups to prevent unwanted reactions and the use of specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ddCTP sodium is carried out under stringent conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the nucleotide base, the attachment of the ribose sugar, and the addition of the triphosphate groups. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
ddCTP sodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of specific atoms or groups within the molecule.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving ddCTP sodium include:
Magnesium ions (Mg²⁺): Often used as a cofactor in enzymatic reactions.
Sodium acetate: Used to maintain the pH during reactions.
Major Products Formed
The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .
Scientific Research Applications
Chemistry
In chemistry, ddCTP sodium is used in the synthesis of modified nucleotides and nucleotide analogs. These compounds are essential for studying the structure and function of nucleic acids .
Biology
In biology, ddCTP sodium is a key component in DNA sequencing technologies, particularly the Sanger sequencing method. It is used to terminate DNA synthesis at specific points, allowing researchers to determine the sequence of nucleotides in a DNA strand .
Medicine
In medicine, ddCTP sodium is used in the development of antiviral drugs. It acts as a chain terminator in the replication of viral DNA, making it a valuable tool in the treatment of viral infections such as HIV .
Industry
In the industrial sector, ddCTP sodium is used in the production of diagnostic kits and reagents for molecular biology research.
Mechanism of Action
ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt (ddATP sodium)
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP sodium)
- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP sodium)
Uniqueness
ddCTP sodium is unique among its counterparts due to its specific incorporation into DNA sequences at cytosine positions. This specificity makes it particularly valuable in applications requiring precise termination of DNA synthesis at cytosine residues .
Properties
CAS No. |
132619-66-0 |
---|---|
Molecular Formula |
C9H15N3NaO12P3 |
Molecular Weight |
473.14 g/mol |
IUPAC Name |
sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1 |
InChI Key |
LOOMQRBEBYCFPP-QDOHZIMISA-M |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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